

biological activity of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid derivatives

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Compound of Interest

Compound Name: 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

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An In-Depth Technical Guide to the Biological Activity of **4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid** Derivatives

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," frequently appearing in molecules designed to interact with a wide array of biological targets. The clinical success of indazole-containing drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib used in oncology, underscores the therapeutic potential embedded within this molecular framework.^{[1][2]} This guide focuses on a specific, highly functionalized subset: derivatives of **4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid**. We will dissect their synthesis, explore their diverse biological activities, and provide the technical methodologies required for their evaluation, offering a resource for researchers engaged in the discovery of novel therapeutics.

The Core Moiety: Structural and Synthetic Considerations

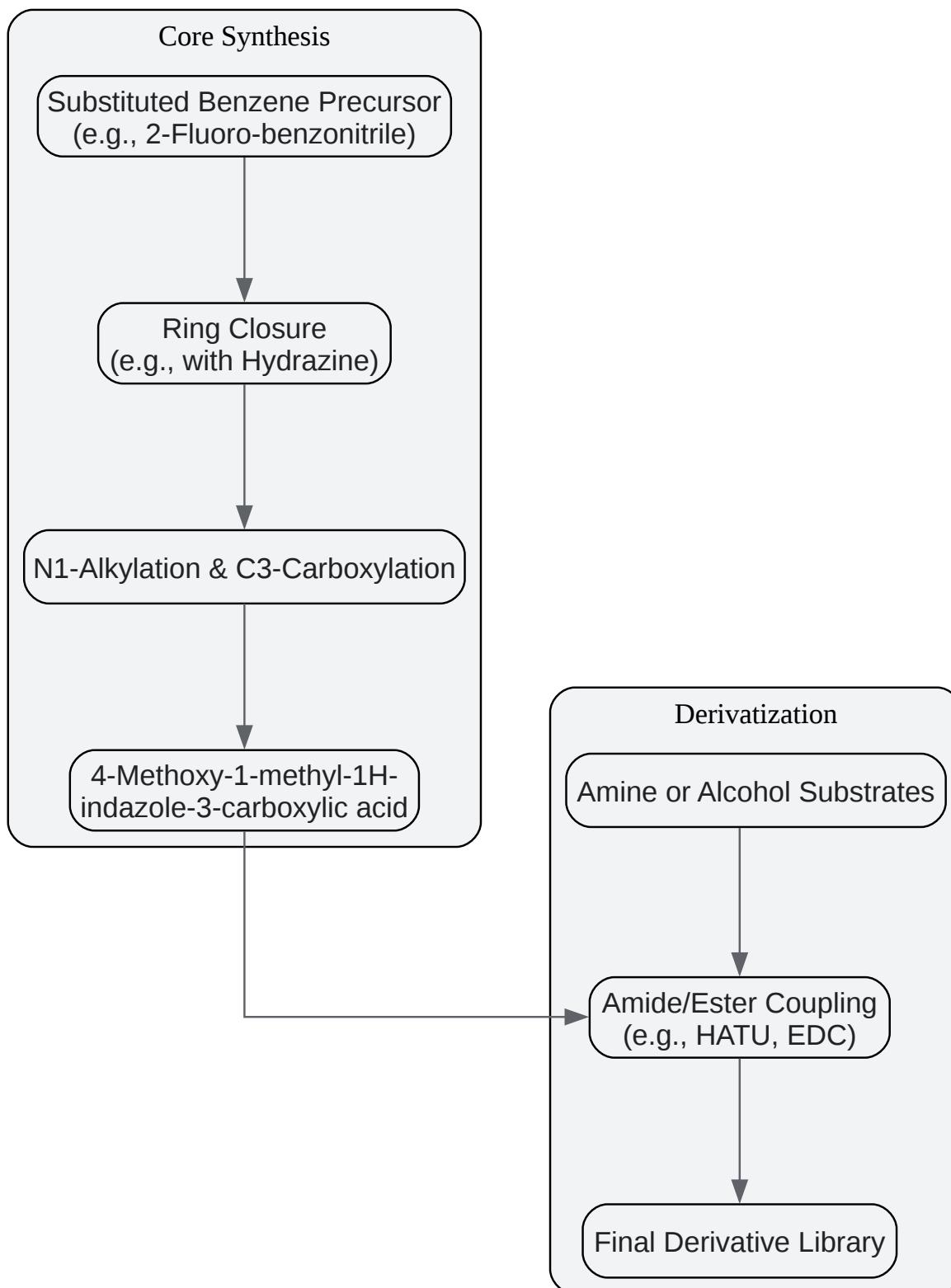
The parent structure, **4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid**, possesses three key features that are critical to its function and derivatization potential:

- The Indazole Core: Provides a rigid, aromatic platform for the precise spatial orientation of functional groups.
- C4-Methoxy Group: This electron-donating group can significantly influence the electronic distribution of the ring system, potentially enhancing binding affinity to biological targets and affecting metabolic stability. Structure-activity relationship (SAR) studies on related indazole series have shown that methoxy groups at the C4 position can be potent substituents.[3]
- N1-Methyl Group: The methylation at the N1 position resolves tautomeric ambiguity and provides a fixed point for molecular architecture, which is crucial for consistent receptor interaction.
- C3-Carboxylic Acid: This functional group is a versatile handle for synthetic modification, most commonly to form a wide range of amide or ester derivatives. The regiochemistry of this linker is critical; studies on indazole-3-carboxamides have shown that the orientation of the amide bond (-CO-NH- vs. -NH-CO-) can be the difference between a highly active and an completely inactive compound.[4][5]

General Synthetic Strategy

The synthesis of these derivatives typically involves the initial construction of the core indazole-3-carboxylic acid, followed by amide or ester coupling reactions. While numerous methods exist for indazole synthesis, a common approach begins with appropriately substituted benzene precursors, where the pyrazole moiety is formed via ring-closure reactions.[6] The C3-carboxylic acid functionality can be introduced via carboxylation using organolithium reagents on a protected indazole.[6]

The subsequent derivatization is a pivotal step for tuning biological activity.

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Caption: Generalized workflow for the synthesis of target derivatives.

Anticancer Activity: A Primary Therapeutic Avenue

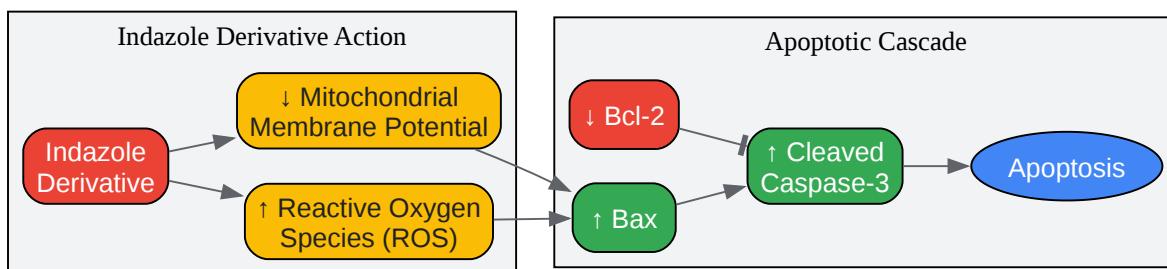
The indazole scaffold is heavily featured in FDA-approved anti-cancer kinase inhibitors.[\[1\]](#)[\[2\]](#)

Derivatives of **4-methoxy-1-methyl-1H-indazole-3-carboxylic acid** are being actively investigated for their potential to replicate and expand upon this success.

Mechanism of Action: Inducing Apoptosis and Halting Metastasis

Research has shown that specific indazole derivatives exert potent anticancer effects through a multi-pronged attack on cancer cells.[\[1\]](#)[\[2\]](#)

- Induction of Apoptosis: A key mechanism involves triggering programmed cell death. Active compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[\[1\]](#)[\[2\]](#) This disrupts the delicate balance that keeps cancer cells alive.
- Mitochondrial Disruption: This apoptotic cascade is often initiated at the mitochondria. The compounds can increase levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[\[1\]](#)
- Inhibition of Migration and Invasion: To prevent metastasis, effective compounds can disrupt the cellular machinery responsible for cell movement. This is often achieved by reducing the expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix, and increasing its natural inhibitor, TIMP2.[\[2\]](#)



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Caption: Signaling pathway for indazole derivative-induced apoptosis.

In Vitro Antiproliferative Activity Data

The efficacy of novel compounds is first quantified using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is the standard metric for comparison.

Compound Series	Target Cell Line	IC_{50} (μM)	Key Structural Features	Reference
Indazole Derivatives	MCF-7 (Breast)	1.15	(E)-3,5-dimethoxystyryl at C3	[2]
Indazole Derivatives	4T1 (Breast)	0.23 - 1.15	Varied R1 substituents	[1][2]
Indazole Derivatives	K562 (Leukemia)	5.15	1H-indazole-3-amine core	[7][8]
Indazole Derivatives	HepG2 (Liver)	3.32	Mercapto acetamide substitution	[9]
EGFR Inhibitors	L858R/T790M EGFR	0.07	1H-indazole core	[10]
VEGFR-2 Inhibitors	(Kinase Assay)	2.15 - 5.73	1H-indazole derivatives	[10]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for determining the in vitro antiproliferative activity of synthesized compounds.

Objective: To quantify the dose-dependent cytotoxic effect of test compounds on cancer cell lines.

Pillar of Trustworthiness: The inclusion of untreated, vehicle, and positive controls at each step ensures that the observed effects are due to the compound itself and not other experimental variables. The use of a spectrophotometric endpoint provides quantitative, reproducible data.

- Cell Culture:
 - Maintain human cancer cell lines (e.g., A549, K562, PC-3, HepG2) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.^[9]
- Cell Seeding:
 - Harvest cells during their logarithmic growth phase using trypsin.
 - Seed the cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of medium.
 - Incubate the plate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
 - Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.625 to 10 μM .^[9] The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
 - Replace the medium in the wells with 100 μL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Use a known anticancer drug like 5-Fluorouracil as a positive control.^[9]
- Incubation:
 - Incubate the treated plates for 48 hours under standard culture conditions.
- MTT Addition and Incubation:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
- Data Acquisition:
 - Measure the absorbance of each well at 490 nm using a microplate reader.
- Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Targeting the Drivers of Inflammation

Chronic inflammation is a key pathological driver in numerous diseases, from arthritis to cancer. Indazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes and signaling molecules.[\[11\]](#)

Mechanism of Action: COX-2 and Cytokine Inhibition

- Selective COX-2 Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Indazole derivatives have been developed that show high affinity and selectivity for COX-2, the inducible isoform responsible for inflammation, while sparing the COX-1 isoform, which is crucial for gastric protection.[\[12\]](#) This selectivity is key to reducing gastrointestinal side effects.

- Modulation of Pro-inflammatory Cytokines: Beyond COX inhibition, these compounds can suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor- α (TNF- α) and Interleukin-1 β (IL-1 β), which are central mediators in inflammatory responses. [\[11\]](#)

Biological Activity Data

Compound/Derivative	Assay	Result (IC ₅₀ or % Inhibition)	Reference
5-Aminoindazole	Carageenan Paw Edema (100mg/kg)	83.09% inhibition	[11]
5-Aminoindazole	In Vitro COX-2 Inhibition	IC ₅₀ = 12.32 μ M	[11]
6-Nitroindazole	In Vitro COX-2 Inhibition	IC ₅₀ = 19.22 μ M	[11]
Indazole (Parent)	In Vitro COX-2 Inhibition	IC ₅₀ = 23.42 μ M	[11]
Aza-indazole Series	In Vitro COX-2 Inhibition	IC ₅₀ = 0.409 μ M	[12]
Indazole Derivatives	In Vitro IL-1 β Inhibition	>70% inhibition @ 250 μ M	[11]

Experimental Protocol: Carageenan-Induced Paw Edema in Rats

This is the canonical *in vivo* model for evaluating acute anti-inflammatory activity.

Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism. [\[13\]](#)

Pillar of Trustworthiness: This self-validating protocol relies on precise, time-course measurements against a vehicle control group. The choice of vehicle (e.g., saline, DMSO, PBS) is critical and must be selected based on the compound's solubility to ensure

bioavailability.[13] The use of a standard inflammatory agent (carrageenan) ensures a reproducible inflammatory response.

- Animal Acclimatization:
 - Use adult male Wistar rats (100-150g).[11] Acclimatize the animals for at least one week before the experiment with free access to food and water.
- Grouping and Dosing:
 - Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses (e.g., 50, 100 mg/kg).
 - Administer the test compound or controls orally or intraperitoneally 1 hour before the induction of inflammation.[13]
- Induction of Inflammation:
 - Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0 hour) reading.
 - Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema.[13]
- Measurement of Paw Edema:
 - Measure the paw volume again at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
- Data Analysis:
 - Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline reading.
 - Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

- % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control]
× 100
 - Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).

Caption: Workflow for the *in vivo* carrageenan-induced paw edema assay.

Antimicrobial Activity

While less prominent than anticancer or anti-inflammatory research, the indazole scaffold has also been explored for antimicrobial applications.^[6] The derivatization of the C3-carboxylic acid into carboxamides or hydrazides can produce compounds with activity against various bacterial and fungal strains.^{[6][14]}

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard method for quantifying the potency of a potential antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Pillar of Trustworthiness: The protocol's validity rests on sterile technique, the use of standardized microbial inoculums (measured by McFarland standards), and the inclusion of positive (known antibiotic) and negative (no drug) growth controls.

- Preparation of Inoculum:
 - Culture bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) or fungal strains (*Candida albicans*) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
^[15]
 - Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Compound Dilution Series:

- In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
- Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well and perform a two-fold serial dilution across the plate.
- Inoculation:
 - Add 50 µL of the standardized microbial inoculum to each well.
 - Include a positive control well (broth + inoculum + standard antibiotic like Ciprofloxacin) and a negative/growth control well (broth + inoculum only).
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
 - Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
 - Optionally, a growth indicator like resazurin can be added to aid in visualization.

Structure-Activity Relationships (SAR)

Synthesizing the available data allows for the deduction of key SAR insights, which are crucial for guiding the next generation of compound design.

Caption: Key structure-activity relationships for indazole-3-carboxylic acid derivatives.

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